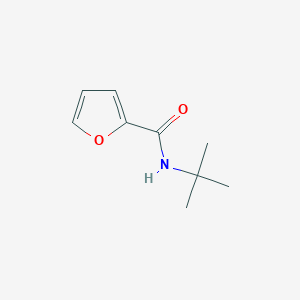

![molecular formula C21H19N5O3S2 B2460334 4-[(5-{4-甲基-2-氧代-6-硫代-1,8-二氮杂三环[7.3.0.0^{3,7}]十二-3(7),4,8-三烯-5-基}-1,3,4-噻二唑-2-基)氨基]苯甲酸乙酯 CAS No. 890630-69-0](/img/structure/B2460334.png)

4-[(5-{4-甲基-2-氧代-6-硫代-1,8-二氮杂三环[7.3.0.0^{3,7}]十二-3(7),4,8-三烯-5-基}-1,3,4-噻二唑-2-基)氨基]苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . It has a molecular weight of 250.28 . The IUPAC name is 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno [2,3-d]pyrimidine-2-carboxylic acid .

Synthesis Analysis

The synthesis of similar compounds involves refluxing in phosphorus oxychloride at 105°C for 3–4 hours . The reaction mass is then cooled to room temperature, and the obtained solid is filtered, washed with cold water, and dried under vacuum .Molecular Structure Analysis

The compound’s structure was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The dihydropyrimidine ring adopts a screw-boat conformation .Chemical Reactions Analysis

The compound is part of a series of novel triazole-pyrimidine-based compounds . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .科学研究应用

合成和表征

合成和络合物形成: 4-[(5-{4-甲基-2-氧代-6-硫代-1,8-二氮杂三环[7.3.0.0^{3,7}]十二-3(7),4,8-三烯-5-基}-1,3,4-噻二唑-2-基)氨基]苯甲酸乙酯和类似化合物已通过缩合反应合成,证明了与 Pb(II) 和 Hg(II) 离子形成络合物的可能性。这些络合物显示出可变的抗菌活性,突出了该化合物在针对革兰氏阳性和革兰氏阴性细菌产生特异性的抗菌剂方面的潜力 (Chehrouri & Othman, 2021).

氢键超分子结构: 对密切相关化合物的研究提供了对 4-[(5-{4-甲基-2-氧代-6-硫代-1,8-二氮杂三环[7.3.0.0^{3,7}]十二-3(7),4,8-三烯-5-基}-1,3,4-噻二唑-2-基)氨基]苯甲酸乙酯如何形成氢键超分子结构的见解。这些结构可以是一维、二维或三维,具体取决于所涉及的特定取代基和氢键模式 (Portilla et al., 2007).

生物活性

抗菌和抗脂肪酶活性: 已对 4-[(5-{4-甲基-2-氧代-6-硫代-1,8-二氮杂三环[7.3.0.0^{3,7}]十二-3(7),4,8-三烯-5-基}-1,3,4-噻二唑-2-基)氨基]苯甲酸乙酯的衍生物进行抗菌、抗脂肪酶和抗脲酶活性评估。这突出了该化合物在开发具有潜在额外酶抑制特性的抗菌剂以用于治疗应用方面的效用 (Özil et al., 2015).

抗菌剂: 由 4-[(5-{4-甲基-2-氧代-6-硫代-1,8-二氮杂三环[7.3.0.0^{3,7}]十二-3(7),4,8-三烯-5-基}-1,3,4-噻二唑-2-基)氨基]苯甲酸乙酯合成的新的喹唑啉衍生物显示出有希望的抗菌和抗真菌活性。这进一步强调了此类化合物在开发新的抗生素和抗真菌药物方面的潜力 (Desai et al., 2007).

分子建模和超分子行为

分子建模: 4-[(5-{4-甲基-2-氧代-6-硫代-1,8-二氮杂三环[7.3.0.0^{3,7}]十二-3(7),4,8-三烯-5-基}-1,3,4-噻二唑-2-基)氨基]苯甲酸乙酯和相关化合物一直是分子建模研究的主题,以了解它们与生物靶标的潜在相互作用。这些研究可以通过优化药物分子与其靶标之间的相互作用为设计更有效的药物奠定基础 (Lai et al., 2007).

作用机制

The triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

It is stored at room temperature .

未来方向

属性

IUPAC Name |

ethyl 4-[[5-(4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-5-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3S2/c1-3-29-20(28)12-6-8-13(9-7-12)22-21-25-24-18(31-21)16-11(2)15-17(30-16)23-14-5-4-10-26(14)19(15)27/h6-9H,3-5,10H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFFFWIAGOLQAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NN=C(S2)C3=C(C4=C(S3)N=C5CCCN5C4=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate](/img/structure/B2460252.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-methylbutanamide](/img/structure/B2460255.png)

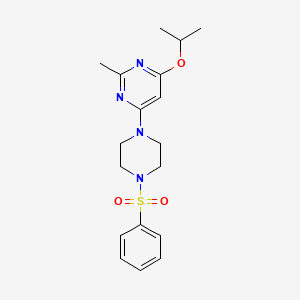

![N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2460261.png)

![(1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2460263.png)

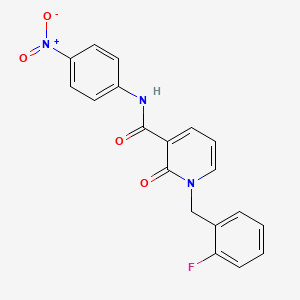

![1-(4-fluorobenzyl)-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2460264.png)

![2-(ethylthio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2460266.png)

![3-(3-(furan-2-yl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2460270.png)

![[trans-4-Cyclopropylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2460271.png)

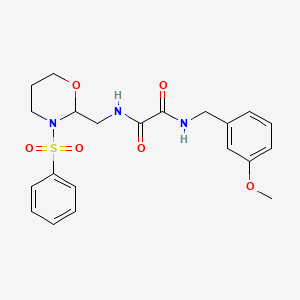

![N-butyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-methylacetamide](/img/structure/B2460272.png)

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2460274.png)